molecular formula C22H31FO3 B1200880 2alpha-Fluorotestosterone propionate CAS No. 7516-38-3

2alpha-Fluorotestosterone propionate

Cat. No. B1200880
CAS RN: 7516-38-3
M. Wt: 362.5 g/mol
InChI Key: DKDMFHJMQAAUII-UNIYACPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a steroid ester.

Scientific Research Applications

Androgenic and Estrogenic Effects

2alpha-Fluorotestosterone propionate has been studied for its androgenic and estrogenic effects. Nordeen and Yahr (1981) investigated its impact on sexual behavior in rats, revealing that even at low doses, it maintained aspects of male sexual behavior and influenced gonadotropin secretion and sexual development. This study highlighted 2alpha-fluorotestosterone propionate's ability to activate male behavior and defeminize development by translocating estrogen receptors in the brain, possibly via an aromatized metabolite (Nordeen & Yahr, 1981).

Erythropoietic Activity

Molinari and Rosenkrantz (1971) explored the erythropoietic activity of various testosterone derivatives, including 2alpha-fluorotestosterone propionate. Their research indicated that this compound could initiate simultaneous erythropoietic and androgenic activity, suggesting its potential utility in therapies requiring such dual effects (Molinari & Rosenkrantz, 1971).

Inhibition of Aromatase Cytochrome P450

Kellis and Vickery (1990) studied the interaction of 2alpha-fluorotestosterone with aromatase cytochrome P450, finding that it acts as a competitive inhibitor of the enzyme. This inhibition might potentiate its androgenic properties in vivo by lowering estrogen levels, making it a significant compound for studying androgen-estrogen interactions (Kellis & Vickery, 1990).

Aromatization and Androgen Stimulation in Rats

Yahr and Gerling (1978) found that 2alpha-fluorotestosterone stimulated sexual behavior in both male and female rats, challenging the traditional views on the structures of androgens determining behavioral effectiveness. Their research suggests that the structures of androgens, rather than their abilities to be aromatized, determine their effectiveness in influencing behavior (Yahr & Gerling, 1978).

properties

CAS RN

7516-38-3

Product Name

2alpha-Fluorotestosterone propionate

Molecular Formula

C22H31FO3

Molecular Weight

362.5 g/mol

IUPAC Name

[(2R,8R,9S,10R,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H31FO3/c1-4-20(25)26-19-8-7-15-14-6-5-13-11-18(24)17(23)12-22(13,3)16(14)9-10-21(15,19)2/h11,14-17,19H,4-10,12H2,1-3H3/t14-,15-,16-,17+,19-,21-,22-/m0/s1

InChI Key

DKDMFHJMQAAUII-UNIYACPOSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)F)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)F)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)F)C

Other CAS RN

7516-38-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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